1,3-Bis(3-fluorophenoxy)benzene

Description

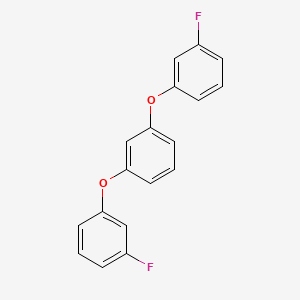

1,3-Bis(3-fluorophenoxy)benzene is a fluorinated aromatic ether characterized by a central benzene ring substituted with two 3-fluorophenoxy groups at the 1 and 3 positions. Its molecular formula is C₁₈H₁₂F₂O₂, with a molecular weight of 298.29 g/mol. Fluorinated aromatic compounds are widely studied for their electronic properties, thermal stability, and roles in materials science, owing to fluorine’s strong electron-withdrawing effects and capacity to modulate intermolecular interactions .

Properties

CAS No. |

500577-27-5 |

|---|---|

Molecular Formula |

C18H12F2O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1,3-bis(3-fluorophenoxy)benzene |

InChI |

InChI=1S/C18H12F2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H |

InChI Key |

VHICWQWFWJYIPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)OC3=CC(=CC=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Influence :

- Fluorine : Enhances thermal stability and reduces dielectric constants, favoring use in electronic materials.

- Amino groups: Increase solubility in polar solvents and reactivity in polyimide synthesis.

- Iodine/ethynyl groups : Promote halogen bonding and extended supramolecular architectures .

Crystallographic and Packing Behavior

- 1,3-Bis(4-ethynyl-3-iodopyridinium)-benzene forms anion-dependent crystal structures due to iodine’s halogen-bonding capability, a feature less pronounced in fluorine-substituted analogs .

- 1,2-Bis(diphenylphosphino)benzene exhibits a planar geometry conducive to metal-ligand coordination, whereas fluorinated analogs may adopt twisted conformations to minimize steric hindrance .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.